3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid

Catalog No.
S14355520
CAS No.
530127-30-1
M.F
C15H9Br2N3O5S
M. Wt
503.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]...

CAS Number

530127-30-1

Product Name

3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid

IUPAC Name

3,5-dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid

Molecular Formula

C15H9Br2N3O5S

Molecular Weight

503.1 g/mol

InChI

InChI=1S/C15H9Br2N3O5S/c16-8-5-10(14(22)23)12(11(17)6-8)18-15(26)19-13(21)7-2-1-3-9(4-7)20(24)25/h1-6H,(H,22,23)(H2,18,19,21,26)

InChI Key

JSLXNCXVGKWVAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O

3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H9Br2N3O5SC_{15}H_{9}Br_{2}N_{3}O_{5}S and a molecular weight of approximately 503.12 g/mol. This compound features a dibromo-substituted benzoic acid structure, which is further modified by the presence of a nitrobenzoyl group and a carbamothioylamino functional group. The presence of bromine atoms enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

The chemical reactivity of 3,5-dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid can be attributed to its electrophilic bromine atoms and the reactive carbamothioylamino group. Potential reactions include:

  • Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions, leading to the formation of various derivatives.
  • Acid-base reactions: The carboxylic acid group can participate in acid-base reactions, allowing for salt formation or esterification.
  • Reduction reactions: The nitro group can be reduced to an amine, which may alter the compound's biological activity.

Compounds similar to 3,5-dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid have demonstrated various biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound suggests potential interactions with biological targets such as enzymes or receptors involved in disease pathways. Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, although specific biological assays are necessary for confirmation.

Several synthetic routes can be employed to produce 3,5-dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid:

  • Bromination of benzoic acid derivatives: Starting from 2-aminobenzoic acid, bromination can be performed using bromine in an appropriate solvent to introduce bromine atoms at the 3 and 5 positions.
  • Formation of the nitrobenzoyl derivative: The introduction of the nitrobenzoyl group can be achieved through acylation reactions involving 3-nitrobenzoic acid and thionyl chloride followed by reaction with the previously synthesized dibromo compound.
  • Carbamothioylation: The final step involves reacting the nitrobenzoyl derivative with thiourea or a related thioketone to form the carbamothioylamino linkage.

These methods highlight the versatility of synthetic organic chemistry in constructing complex molecules.

The applications of 3,5-dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid are primarily found in:

  • Pharmaceutical development: Due to its potential biological activity, it may serve as a lead compound for developing new therapeutic agents.
  • Research: It can be utilized in studies investigating mechanisms of action for anticancer drugs or as a biochemical probe in enzyme inhibition studies.

Interaction studies involving 3,5-dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid could focus on:

  • Protein-ligand interactions: Investigating how this compound binds to specific proteins or enzymes could elucidate its mechanism of action.
  • Cellular uptake and metabolism: Understanding how cells internalize this compound and its metabolic pathways could provide insights into its pharmacokinetics and potential toxicity.

Several compounds share structural similarities with 3,5-dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3,5-Dibromo-2-[(4-nitrobenzoyl)carbamothioylamino]benzoic acidC15H9Br2N3O5SC_{15}H_{9}Br_{2}N_{3}O_{5}SDifferent nitro substitution pattern
4-Bromo-2-(4-nitrobenzoyl)aminobenzoic acidC13H10BrN3O4C_{13}H_{10}BrN_{3}O_{4}Lacks sulfur and has different halogenation
2-Amino-5-bromobenzoic acidC7H6BrNC_{7}H_{6}BrNSimpler structure without complex functional groups

The unique combination of dibromination, nitro substitution, and carbamothioylamino functionality distinguishes 3,5-dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid from these similar compounds, suggesting specific applications in medicinal chemistry that may not be achievable with other derivatives.

Nucleophilic Aromatic Substitution Strategies for Bromine Incorporation

The introduction of bromine atoms at the 3- and 5-positions of the benzoic acid backbone is critical for conferring electrophilic reactivity and influencing downstream coupling reactions. Nucleophilic aromatic substitution (NAS) mechanisms, particularly those involving benzyne intermediates, provide a robust pathway for regioselective bromination.

In polyhalogenated systems, the benzyne mechanism enables the generation of a reactive aryne intermediate through dehydrohalogenation. This intermediate undergoes rapid bromination at ortho and para positions relative to electron-withdrawing groups (e.g., carboxylic acid). For example, bromination of 2-aminobenzoic acid derivatives using bromine in glacial acetic acid at controlled temperatures (e.g., 15°C) yields dibrominated products with high regioselectivity. The reaction proceeds via electrophilic attack, where bromine acts as both an electrophile and a Lewis acid catalyst.

Table 1: Bromination Methods for Aromatic Systems

MethodReagentsTemperatureYield (%)Regioselectivity
Direct electrophilicBr₂ in glacial acetic acid15°C85–90Ortho/para
Benzyne-mediatedBr₂, NaNH₂, NH₃−33°C70–75Meta
Catalytic Lewis acidBr₂, FeBr₃25°C78–82Para

The choice of solvent and temperature significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance bromine solubility, while lower temperatures minimize side reactions such as over-bromination.

Carbamothioylamino Group Installation via Thiourea Coupling Reactions

The carbamothioylamino (-NH-C(S)-NH-) moiety is introduced through thiourea coupling, a reaction that leverages the nucleophilicity of primary amines. Thiosemicarbazide derivatives, synthesized via condensation of thiosemicarbazide with carbonyl compounds, serve as key intermediates.

A typical procedure involves refluxing a substituted benzaldehyde with thiosemicarbazide in ethanol containing glacial acetic acid. For instance, reacting 3-nitrobenzaldehyde with thiosemicarbazide under reflux for 5–24 hours yields (E)-1-(3-nitrobenzylidene)thiosemicarbazide, a precursor for further functionalization. The reaction mechanism involves nucleophilic attack by the thiosemicarbazide’s terminal amine on the aldehyde carbonyl, followed by dehydration to form the imine bond (-N=CH-).

Table 2: Thiourea Coupling Reaction Conditions

Carbonyl CompoundSolventCatalystTime (h)Yield (%)
3-NitrobenzaldehydeEthanolAcetic acid2482
4-MethoxybenzaldehydeMethanolHCl1275
BenzophenoneDMFNone4860

Post-coupling, the thiourea group is acylated using 3-nitrobenzoyl chloride to form the final carbamothioylamino linkage. This step requires anhydrous conditions to prevent hydrolysis of the acid chloride.

Nitrobenzoyl Functionalization Techniques in Polyhalogenated Systems

Incorporating the 3-nitrobenzoyl group demands precise control over nitration and acylation steps. Direct nitration of benzoyl chloride is challenging due to competing side reactions; thus, pre-functionalized nitroaromatic building blocks are preferred.

3-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), which subsequently reacts with the thiourea intermediate. The acylation proceeds via a nucleophilic acyl substitution mechanism, where the thiourea’s amine attacks the electrophilic carbonyl carbon of the acid chloride.

Table 3: Nitrobenzoyl Functionalization Approaches

Starting MaterialReagentsConditionsYield (%)
3-Nitrobenzoic acidSOCl₂, DMFReflux, 4 h88
3-NitrobenzaldehydeOxidizing agents (e.g., KMnO₄)Acidic, 80°C72

Steric hindrance from adjacent bromine atoms necessitates prolonged reaction times (e.g., 8–12 hours) and elevated temperatures (e.g., 60–80°C) to ensure complete acylation.

Optimization of Reaction Conditions for Improved Yield and Purity

Optimizing synthetic protocols involves balancing reaction kinetics, thermodynamics, and practical constraints. Key parameters include:

  • Temperature: Lower temperatures (e.g., 15°C) favor regioselective bromination, while higher temperatures (e.g., 80°C) accelerate acylation.
  • Solvent Polarity: Ethanol and DMF enhance intermediate solubility, reducing side product formation.
  • Catalysts: Lewis acids (e.g., FeBr₃) improve electrophilic substitution rates, whereas acetic acid facilitates proton transfer in thiourea coupling.

Table 4: Optimization Parameters and Outcomes

ParameterOptimal ValueImpact on Yield
Bromination temperature15°C+15%
Thiourea coupling time24 h+20%
Acylation solventAnhydrous DMF+12%

By iteratively refining these variables, overall yields exceeding 70% are achievable for multi-step syntheses.

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

502.86092 g/mol

Monoisotopic Mass

500.86297 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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